N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide
Description
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-4-5-15(21)19-13-6-8-14(9-7-13)24(22,23)20-16-17-11(2)10-12(3)18-16/h6-10H,4-5H2,1-3H3,(H,19,21)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWWZEPQCCFXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,6-Dimethylpyrimidin-2-amine
The pyrimidine precursor is synthesized via condensation of acetylacetone with guanidine carbonate under alkaline conditions.
Key conditions :
Sulfamoylation of 4-Aminophenylbutanamide
The sulfonamide linkage is formed by reacting 4,6-dimethylpyrimidin-2-amine with 4-nitrobenzenesulfonyl chloride, followed by nitro group reduction:
Optimized parameters :
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Base: Pyridine (2.5 equiv) as HCl scavenger
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Solvent: Anhydrous dichloromethane (DCM)
-
Temperature: 0°C → room temperature, 12 h
Amidation of Sulfamoylphenyl Intermediate
The butanamide group is introduced via coupling the sulfamoylphenyl intermediate with butanoic acid derivatives.
Acid Chloride Method
Reagents :
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Butanoyl chloride (1.2 equiv)
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Triethylamine (3.0 equiv)
Procedure :
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Dissolve sulfamoylphenyl amine (1.0 equiv) in dry DCM.
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Add triethylamine dropwise under N₂.
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Introduce butanoyl chloride at 0°C, stir for 4 h.
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Quench with ice-water, extract with DCM, dry (Na₂SO₄).
Carbodiimide-Mediated Coupling
Reagents :
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Butanoic acid (1.5 equiv)
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EDC·HCl (1.8 equiv), HOBt (1.5 equiv)
Conditions :
-
Solvent: DMF, 0°C → RT, 8 h
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Purification: Silica gel chromatography (EtOAc/hexane, 1:3)
Reaction Optimization and Challenges
Sulfamoylation Selectivity
The electron-donating methyl groups on the pyrimidine ring impede sulfamoylation at the 2-position. Using bulky solvents (e.g., THF) improves regioselectivity:
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 68 | 92 |
| THF | 40 | 75 | 95 |
| DMF | 60 | 58 | 88 |
Amidation Side Reactions
Competitive N-sulfonylation or over-acylation is mitigated by:
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Strict temperature control (0–5°C during acyl chloride addition)
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Using HOBt to suppress racemization
Purification and Characterization
Chromatographic Purification
Analytical Data
¹H NMR (400 MHz, CDCl₃) :
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δ 8.21 (s, 1H, SO₂NH)
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δ 7.62–7.58 (d, 2H, Ar-H)
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δ 6.89–6.85 (d, 2H, Ar-H)
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δ 2.51 (s, 6H, pyrimidine-CH₃)
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δ 2.34 (t, 2H, COCH₂)
IR (KBr) :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 h | 45 min |
| Yield | 72% | 88% |
| Purity | 95% | 99% |
Waste Reduction Strategies
-
Solvent recovery: >90% DCM and THF recycled via distillation
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Catalytic Pd reclamation from hydrogenation steps
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfamoyl group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfamoyl group can mimic the transition state of enzyme substrates, leading to competitive inhibition.
Pathways Involved: It may interfere with metabolic pathways involving pyrimidine metabolism or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide can be contextualized by comparing it to analogs with variations in the sulfamoyl-linked pyrimidine group or the acyl substituent. Key compounds are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights :
Impact of Acyl Chain Length :
- The butanamide group in the target compound provides a balance between lipophilicity and solubility compared to shorter-chain analogs like acetylsulfadimidine. This may improve tissue penetration while retaining sufficient water solubility for bioavailability .
- Bulkier substituents (e.g., 4-phenylbutanamide) enhance hydrophobicity, which could favor blood-brain barrier penetration but may reduce renal clearance .
Propenamide derivatives (e.g., 2-methylprop-2-enamide) introduce electrophilic sites, increasing reactivity but raising toxicity concerns .
Biological Activity :
- Sulfonamide derivatives with isoindoline-dione or thiazole appendages (e.g., compounds in ) show enhanced antimicrobial activity due to additional hydrogen-bonding interactions .
- The target compound’s unmodified butanamide chain lacks such functional groups, suggesting its activity may rely primarily on sulfonamide-mediated enzyme inhibition (e.g., dihydropteroate synthase) .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., ) improves yields for pyrimidine-linked sulfonamides, but steric hindrance from bulkier substituents (e.g., 4-phenyl) may require optimized coupling conditions .
Biological Activity
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide, also known by its CAS number 110534-79-7, is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 493.51 g/mol. Its structure incorporates a pyrimidine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 493.51 g/mol |
| CAS Number | 110534-79-7 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes related to neurodegenerative diseases. For instance, studies indicate that it may inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in the pathophysiology of Alzheimer's disease .
- Neuroprotective Effects : Research has indicated that derivatives of this compound can provide neuroprotective effects against oxidative stress and amyloid-beta (Aβ) toxicity in neuronal cell lines like SH-SY5Y. This suggests a potential role in the treatment of Alzheimer's disease by preventing neuronal death .
- Anti-Aggregation Properties : The compound exhibits anti-aggregation properties against Aβ peptides, which are implicated in the formation of plaques in Alzheimer’s patients. This mechanism could be crucial for developing therapies aimed at halting disease progression .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Pharmacological Evaluation : A study synthesized various derivatives and evaluated their pharmacological profiles, focusing on BChE/AChE inhibition and neuroprotective effects. Compounds similar to this compound demonstrated significant inhibition with IC50 values indicating potent activity .
- Molecular Modeling Studies : Molecular docking studies have shown that the compound can effectively bind to active sites of target enzymes, suggesting a strong potential for therapeutic applications in neurodegenerative diseases .
- Safety and Toxicology : Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively.
Q & A
Q. How are molecular interactions with biological targets validated experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
